molecular formula C12H15N3 B12597025 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline CAS No. 892393-32-7

2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline

Cat. No.: B12597025
CAS No.: 892393-32-7
M. Wt: 201.27 g/mol
InChI Key: XZGRHBQKZBNAHS-UHFFFAOYSA-N
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Description

2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, making it a versatile synthetic route.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline group, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the aniline group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular pathways. The compound’s effects are mediated through these interactions, which can lead to various biological outcomes, such as antimicrobial activity or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aniline group further enhances its versatility in various applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

892393-32-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-[2-(5-methylimidazol-1-yl)ethyl]aniline

InChI

InChI=1S/C12H15N3/c1-10-8-14-9-15(10)7-6-11-4-2-3-5-12(11)13/h2-5,8-9H,6-7,13H2,1H3

InChI Key

XZGRHBQKZBNAHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1CCC2=CC=CC=C2N

Origin of Product

United States

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